3-(Dimethylamino)propoxy Benziodarone
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Overview
Description
3-(Dimethylamino)propoxy Benziodarone is a chemical compound with the molecular formula C22H23I2NO3 and a molecular weight of 603.23. It is known for its application in proteomics research and is used primarily for scientific research purposes . The compound is characterized by its complex structure, which includes a benzofuran moiety and diiodophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propoxy Benziodarone typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core is then functionalized with diiodophenyl groups and a dimethylamino propoxy side chain. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct functionalization and coupling of the different moieties.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propoxy Benziodarone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino propoxy side chain or the diiodophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deiodinated or demethylated products.
Scientific Research Applications
3-(Dimethylamino)propoxy Benziodarone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propoxy Benziodarone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include modulation of signal transduction pathways, alteration of enzyme kinetics, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Benziodarone: A related compound with similar structural features but different functional groups.
Amiodarone: Another compound with a benzofuran core, used primarily as an antiarrhythmic agent.
Dronedarone: Similar to amiodarone but with modifications to reduce side effects.
Uniqueness
3-(Dimethylamino)propoxy Benziodarone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its application in proteomics research sets it apart from other similar compounds, highlighting its importance in scientific studies.
Properties
IUPAC Name |
[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23I2NO3/c1-4-18-20(15-8-5-6-9-19(15)28-18)21(26)14-12-16(23)22(17(24)13-14)27-11-7-10-25(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKSHEJOLJGKDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN(C)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23I2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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